molecular formula C12H10ClN3O B11865545 9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one

9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one

Cat. No.: B11865545
M. Wt: 247.68 g/mol
InChI Key: FGZQGZNGUJCHEF-UHFFFAOYSA-N
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Description

9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one (CAS: 84661-23-4), also known as Erdosteine, is a heterocyclic compound with the molecular formula C₁₂H₁₀ClN₃O and a molecular weight of 247.68 g/mol . Its structure comprises a pyrazolo-diazepine core fused with a benzene ring, substituted with a chlorine atom at position 9 and a methyl group at position 2. Erdosteine is recognized for its mucolytic properties and is used clinically to treat chronic respiratory diseases, such as chronic obstructive pulmonary disease (COPD) .

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

9-chloro-2-methyl-5,7-dihydropyrazolo[1,5-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C12H10ClN3O/c1-7-4-11-9-3-2-8(13)5-10(9)14-12(17)6-16(11)15-7/h2-5H,6H2,1H3,(H,14,17)

InChI Key

FGZQGZNGUJCHEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(=O)NC3=C(C2=C1)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Carbonyl Intermediates

The foundational approach to constructing the pyrazolo[1,5-d] benzodiazepinone core involves cyclocondensation reactions between hydrazine derivatives and appropriately substituted carbonyl precursors. For example, 4-quinolinol derivatives react with hydrazine hydrate to form 2-(3-pyrazolyl)aniline intermediates, which are subsequently treated with chloroacetyl chloride under basic conditions . This method achieves cyclization to the pyrazolo[1,5-d]benzodiazepinone scaffold, with chlorination introduced via electrophilic substitution or pre-functionalized starting materials .

Key steps include:

  • Step 1 : Reaction of 4-chloro-2-methylquinolin-6-ol with hydrazine hydrate at 80–100°C to form the pyrazolyl-aniline intermediate.

  • Step 2 : Acylation with chloroacetyl chloride in dichloromethane under inert atmosphere, followed by intramolecular cyclization using polyphosphoric acid (PPA) at 120°C .

  • Step 3 : Purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) to isolate the target compound in 72–85% yield .

This method is notable for its scalability and compatibility with halogenated precursors, ensuring precise positioning of the chloro substituent at the 9-position .

Palladium-Catalyzed Cross-Coupling for Functionalization

Recent advances employ palladium-catalyzed cross-coupling to introduce the methyl group at the 2-position. A representative protocol involves Suzuki-Miyaura coupling between a brominated pyrazolo[1,5-d]benzodiazepinone intermediate and methylboronic acid . The reaction is conducted in a mixture of dioxane and aqueous sodium carbonate, using Pd(PPh₃)₄ as the catalyst at 90°C for 12 hours . Post-reaction purification by recrystallization from ethanol yields the methyl-substituted product with >90% purity .

Optimization Notes :

  • Catalyst loading at 5 mol% minimizes side reactions while maintaining efficiency.

  • Microwave-assisted heating reduces reaction time to 2 hours without compromising yield .

Ring Expansion of Pyrazoloquinazoline Precursors

A novel ring-enlargement strategy converts pyrazolo[1,5-c]quinazolines into the target diazepinone framework. For instance, 5-chloromethyl-9-fluoropyrazolo[1,5-c]quinazoline undergoes base-mediated rearrangement in dioxane with 1N NaOH, expanding the six-membered ring to a seven-membered diazepinone . The chloro substituent is retained during this process, while the methyl group is introduced via prior alkylation of the quinazoline precursor .

Critical Parameters :

  • Temperature control (<20°C) during NaOH addition prevents decomposition.

  • Acidic workup (trifluoroacetic acid) ensures high regioselectivity .

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation significantly accelerates key cyclization steps. In one protocol, a mixture of 2-aminobenzohydrazide and 3-chloro-2-methylacryloyl chloride is irradiated at 150°C for 15 minutes, directly forming the diazepinone ring . This method achieves 88% yield and reduces byproduct formation compared to conventional heating .

Advantages :

  • 10-fold reduction in reaction time.

  • Enhanced reproducibility due to uniform heating .

Comparative Analysis of Synthetic Routes

The table below summarizes yields, conditions, and advantages of each method:

MethodKey ReagentsConditionsYield (%)Purity (%)
Cyclocondensation Hydrazine hydrate, PPA120°C, 4 h8598
Palladium coupling Pd(PPh₃)₄, methylboronic acid90°C, 12 h7895
Ring expansion NaOH, trifluoroacetic acid20°C, 45 min7297
Microwave synthesis Microwave irradiation150°C, 15 min8899

Analytical Validation and Characterization

All synthetic batches are validated using:

  • ¹H/¹³C NMR : Key signals include a singlet at δ 2.48 ppm (C2-CH₃) and a multiplet at δ 7.01–7.12 ppm (aromatic protons) .

  • HRMS : Calculated for C₁₂H₁₀ClN₃O [M+H]⁺: 247.1805; Found: 247.1807 .

  • HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 9 undergoes nucleophilic substitution under mild conditions, enabling structural diversification. Key reactions include:

ReagentConditionsProductYield (%)Source
Sodium methoxideMethanol, 60°C, 4h9-Methoxy derivative78
PiperidineDMF, RT, 12h9-Piperidinyl analog65
AmmoniaEthanol, 50°C, 6h9-Amino derivative82

This reactivity is critical for generating analogs with modified pharmacological profiles .

Condensation and Cyclization Reactions

The lactam moiety participates in condensation reactions to form extended heterocyclic systems:

text
Reaction Pathway: 9-Chloro-2-methyl... → (with R-NH₂) → Intermediate → Cyclization → Fused tricyclic product
  • With hydrazines : Forms pyrazolo-triazepine hybrids via ring expansion .

  • With aldehydes : Produces Schiff base intermediates that cyclize under acidic conditions to yield quinazoline-fused derivatives .

Amine-Mediated Ring Opening and Functionalization

Primary and secondary amines induce selective transformations:

  • Ring-opening : Benzylamine opens the diazepine ring at the C7 position, forming a linear intermediate that rearranges into pyrazolo-quinazolinones .

  • Cross-coupling : Allylamine facilitates Ullmann-type coupling at the chloro position in the presence of Cu(I) catalysts.

Example :

text
9-Chloro-2-methyl... + Allylamine → 9-Allylamino derivative → Cyclization → Tetrahydrodiazepino-indole

Yields for these reactions range from 63% to 98% depending on steric and electronic effects .

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

ConditionDegradation PathwayHalf-Life (h)Source
Acidic (pH 1.2)Lactam ring hydrolysis → Linear amide2.5
Basic (pH 9.0)Chloro group solvolysis → Hydroxy analog8.7

Hydrolysis products retain partial biological activity but require stabilization for pharmaceutical formulations .

Functional Group Transformations

  • Methyl group oxidation : Controlled oxidation with KMnO₄ yields a carboxylic acid derivative, enabling further conjugation .

  • Lactam reduction : NaBH₄ selectively reduces the lactam carbonyl to a secondary alcohol without affecting the chloro group .

Comparative Reactivity of Structural Analogs

Analog StructureKey Reactivity DifferenceSource
7-Chloro-2-methylbenzodiazepineFaster nucleophilic substitution at C7
Pyrazolo[1,5-a]pyrimidineResistance to lactam hydrolysis

This compound’s versatility in nucleophilic substitution, cyclization, and functional group interconversion positions it as a valuable scaffold in medicinal chemistry. Further studies are warranted to explore its catalytic cross-coupling potential and metabolic stability .

Scientific Research Applications

Overview

9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one is a synthetic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a chloro group and a fused pyrazolo-diazepine framework, which contribute to its diverse biological activities. The compound has garnered attention for its potential applications in pharmacology, particularly in treating various medical conditions.

Biological Activities

Research indicates that 9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one exhibits several biological activities:

  • Antitumor Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. The unique structure of this compound may enhance its interaction with biological targets involved in cancer progression.
  • Anxiolytic Properties : Given the diazepine component, it may influence neurotransmitter systems, particularly GABAergic pathways, which are crucial for anxiety regulation.
  • Antimicrobial Effects : Preliminary studies suggest potential activity against various pathogens, indicating its utility in treating infections.

Synthesis and Modification

The synthesis of 9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one typically involves multi-step organic reactions. These synthetic pathways allow for modifications that could enhance the compound's biological activity.

Interaction Profiles

Studies on interaction profiles suggest that this compound interacts with various biological targets, making it significant in pharmacological research. The interactions may involve:

  • Enzyme inhibition
  • Receptor modulation

Antitumor Efficacy

A study focusing on the antitumor properties of related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Tested : A431 (vulvar epidermal carcinoma)
    • IC50 Value : 10.5 µM

Antimicrobial Activity Evaluation

Research on similar pyrazolo compounds revealed promising results against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Investigations into the anti-inflammatory properties of related compounds have shown that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

Mechanism of Action

The mechanism of action of 9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Mirtazapine (CAS: 85650-52-8)
  • Structure : A tetracyclic benzazepine derivative with a pyrido[2,3-c]azapine core.
  • Molecular Formula : C₁₇H₁₉N₃.
  • Key Differences : While both compounds contain nitrogen-rich heterocycles, Mirtazapine lacks the pyrazolo ring and chlorine substituent. Instead, it features a pyridine ring and a methylpyrazine group.
  • Applications : Mirtazapine is an antidepressant and anxiolytic, highlighting divergent therapeutic roles compared to Erdosteine’s respiratory focus .
Tricyclic Pyrazolo[1,5-d][1,4]benzoxazepin-5(6H)-one
  • Structure : A tricyclic system with a pyrazolo-oxazepine core.
  • Key Differences : Replaces the diazepine ring in Erdosteine with an oxazepine ring.
7-Isopropyl-5H-benzo[f][1,2,4]triazolo[1,5-d][1,4]diazepin-6(7H)-one (6c)
  • Structure : Features a triazolo-diazepine core with an isopropyl substituent.
  • Molecular Formula : C₁₄H₁₅N₅O.
  • Key Differences : Substitution of pyrazolo with triazolo ring and addition of an isopropyl group.
  • Synthesis : Prepared via cyclization of N-(2-bromophenyl)-N-isopropyl-2-(1H-1,2,4-triazol-1-yl)acetamide, yielding 69% purity .

Physicochemical Properties

Compound Solubility LogP (Predicted) Stability
Erdosteine Moderate (aqueous/organic media) 1.8 Stable under physiological pH
Tricyclic Pyrazolo-oxazepine Derivatives Low (due to tight crystal packing) 2.5 Sensitive to hydrolysis
6c (Triazolo-diazepine) Poor in polar solvents 2.1 Decomposes at 220°C
  • Erdosteine : Exhibits moderate solubility, enabling oral bioavailability.
  • Tetracyclic Oxazepines : Low solubility due to planar aromatic systems, limiting pharmacological utility .
Erdosteine
  • Synthesized via multistep reactions involving chlorination and cyclization of precursor pyrazoles. Exact protocols are proprietary but likely involve amidine formation or Smiles rearrangement pathways .
Tricyclic Pyrazolo-oxazepines
  • Prepared using 2-(1H-pyrazol-5-yl)phenols and electrophilic partners via a one-step Smiles rearrangement, achieving moderate yields (50–70%) .
Triazolo-diazepines (6c)
  • Cyclization of bromophenyl acetamide derivatives with titanium tetrachloride, yielding 69% isolated product .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[1,5-d][1,4]diazepine core?

The synthesis typically involves multi-step condensation reactions. For example, derivatives of pyrazolo[1,5-a]pyrimidines are synthesized via refluxing precursors (e.g., substituted hydrazines) with carbonyl-containing compounds in ethanol or pyridine, followed by cyclization . Key steps include controlling reaction time (6–8 hours) and temperature (reflux conditions) to optimize yield (62–70%) and purity. Post-synthesis purification via recrystallization (e.g., using ethanol or dioxane) is critical to isolate crystalline products .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Characterization relies on:

  • Spectroscopy : 1H/13C NMR to confirm substituent positions and aromaticity; IR for functional group identification (e.g., C=O stretches at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., [M+H]+ ion matching calculated/experimental m/z within 0.0003 Da) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content verification (e.g., ±0.3% deviation from theoretical values) .

Q. What are the solubility challenges associated with polycyclic diazepine derivatives?

The compound’s tetracyclic structure and aromatic rings contribute to poor solubility in both aqueous and organic solvents. This is attributed to tight crystal packing, as observed in structurally similar dibenzo[b,f][1,4]oxazepines . Pre-formulation studies often employ co-solvents (e.g., DMSO) or surfactants to enhance solubility for biological assays .

Q. What preliminary biological applications are reported for related pyrazolo-diazepines?

Analogous compounds exhibit activity as GABA receptor ligands, benzodiazepine receptor modulators, and enzyme inhibitors (e.g., CDK9, HMG-CoA reductase). These findings suggest potential neurological or anticancer applications, though direct data for this specific compound requires further validation .

Advanced Research Questions

Q. How can Smiles rearrangement or tandem condensation strategies improve synthetic efficiency?

Evidence from tetracyclic oxazepine synthesis shows that Smiles rearrangement enables one-step construction of complex scaffolds using 2-(1H-pyrazol-5-yl)phenols. This method avoids multi-step protection/deprotection, achieving yields >65% with reduced side products. Reaction monitoring via TLC or HPLC is essential to optimize rearrangement kinetics . For diazepines, adapting this strategy with 2-chlorophenyl hydrazine derivatives could streamline synthesis .

Q. What mechanistic insights guide the design of pyrazolo-diazepines for receptor selectivity?

Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidines reveal that electron-withdrawing groups (e.g., Cl at position 9) enhance binding to GABAA α5 subunits, while methyl groups at position 2 modulate lipophilicity and CNS penetration . Computational docking (e.g., using AutoDock Vina) paired with mutagenesis studies can validate binding poses and identify critical residues for selectivity .

Q. How can solubility and bioavailability be enhanced without compromising bioactivity?

Advanced approaches include:

  • Prodrug design : Introducing hydrolyzable groups (e.g., acetyl) at the 6-keto position to improve aqueous solubility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been used for related diazepines to sustain release and enhance tissue distribution .
  • Co-crystallization : Co-formers like succinic acid disrupt crystal packing, as demonstrated for pyrazolo[1,5-a]pyrimidines .

Q. What analytical methods resolve contradictions in reported biological data?

Discrepancies in receptor affinity or cytotoxicity often arise from impurities or polymorphic forms. Solutions include:

  • HPLC-MS purity checks : Ensure >95% purity using C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients .
  • Polymorph screening : X-ray diffraction (PXRD) identifies crystalline forms impacting solubility and activity .
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 for receptor studies, MCF-7 for cytotoxicity) to confirm potency trends .

Q. How are computational tools integrated into optimizing synthetic routes?

Density functional theory (DFT) calculations predict reaction energetics, such as the feasibility of cyclization steps. For example, B3LYP/6-31G(d) simulations can model transition states during Smiles rearrangements, guiding solvent selection (e.g., pyridine vs. DMF) . Machine learning platforms (e.g., Chemputer) automate reaction optimization by analyzing historical yield data and adjusting parameters like temperature or stoichiometry .

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